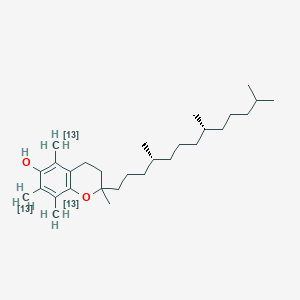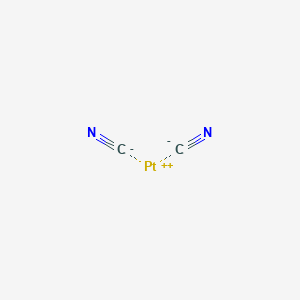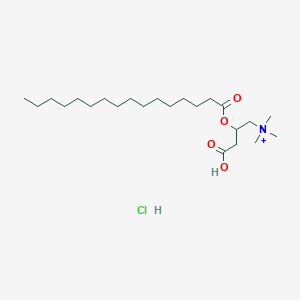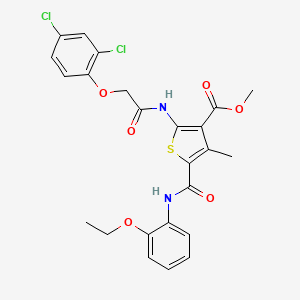
2-oxoethyl(triphenyl)phosphanium;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxoethyl(triphenyl)phosphanium;hydrochloride is a chemical compound with the molecular formula C20H18ClOP. It is also known as (formylmethyl)triphenylphosphonium chloride. This compound is a useful reagent in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
準備方法
Synthetic Routes and Reaction Conditions
2-oxoethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, such as bromoacetaldehyde diethyl acetal, followed by hydrolysis. The reaction typically occurs in an inert atmosphere, such as nitrogen, and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as distillation and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-oxoethyl(triphenyl)phosphanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium salts. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and materials science .
科学的研究の応用
2-oxoethyl(triphenyl)phosphanium;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: It is used in the synthesis of biologically active molecules, such as antibiotics and anticancer agents.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-oxoethyl(triphenyl)phosphanium;hydrochloride involves the formation of a phosphonium ylide intermediate in the Wittig reaction. This intermediate reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved in this reaction include the carbonyl group of aldehydes and ketones, which undergo nucleophilic attack by the ylide to form the desired product.
類似化合物との比較
Similar Compounds
Similar compounds to 2-oxoethyl(triphenyl)phosphanium;hydrochloride include:
- (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride
- (methoxymethyl)triphenylphosphonium chloride
- (2-oxoethyl)triphenylphosphonium chloride
Uniqueness
This compound is unique due to its specific structure and reactivity in the Wittig reaction. It provides a versatile and efficient method for forming carbon-carbon double bonds, which is essential in organic synthesis. Its ability to form stable phosphonium ylides makes it a valuable reagent in various chemical transformations .
特性
分子式 |
C20H19ClOP+ |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
2-oxoethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C20H18OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1; |
InChIキー |
RVEJRPJGKXTQIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


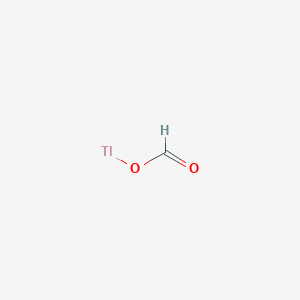


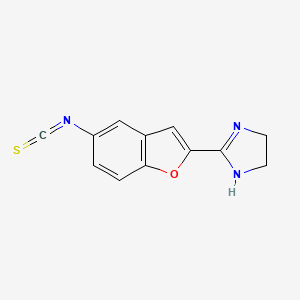
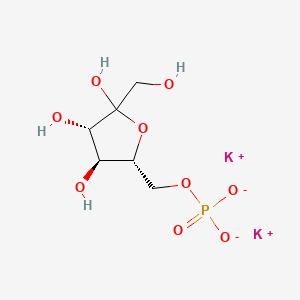
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
